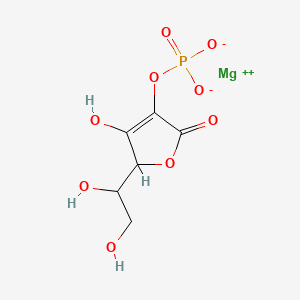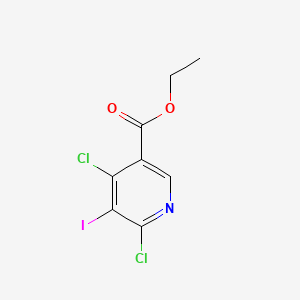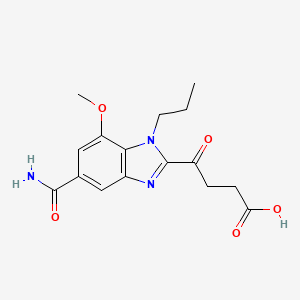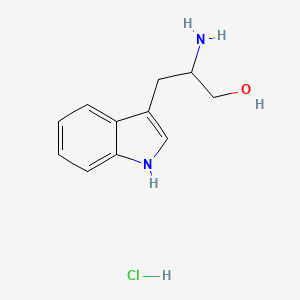![molecular formula C15H12ClFO3 B12514673 Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- CAS No. 819075-22-4](/img/structure/B12514673.png)
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-6-fluorophenylmethoxy group and a methoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . This reaction produces 2-chloro-6-fluorobenzaldehyde, which can then be further reacted with methoxybenzyl alcohol under suitable conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of pesticides and antiseptics.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- include:
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
4-Fluorobenzaldehyde: A structurally related compound with a fluorine substituent at the para position.
4-[(2-Chloro-6-fluorophenyl)methoxy]benzaldehyde: A closely related compound with similar substituents but lacking the methoxy group at the 2-position.
The uniqueness of Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
819075-22-4 |
|---|---|
Molekularformel |
C15H12ClFO3 |
Molekulargewicht |
294.70 g/mol |
IUPAC-Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15-7-11(6-5-10(15)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XHGYXXVOUIDRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)





![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)

![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)


